Propylene glycol monostearate

Catalog No.
S793505
CAS No.
142-75-6
M.F
C21H42O3
M. Wt
342.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene glycol monostearate

CAS Number

142-75-6

Product Name

Propylene glycol monostearate

IUPAC Name

2-hydroxypropyl octadecanoate

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

InChI

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3

InChI Key

FKOKUHFZNIUSLW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C)O

Solubility

insoluble in water
soluble in alcohol (in ethanol)

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C)O

Description

The exact mass of the compound Propylene glycol monostearate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble in alcohol (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Drug Delivery Systems:

  • PGMS is being investigated as a potential carrier for drug delivery due to its amphiphilic properties, meaning it has both water-soluble and fat-soluble regions. This allows it to interact with both water-based and oily substances, potentially enabling the encapsulation and delivery of various drugs. )
  • Research suggests PGMS can be used to create nanoparticles for targeted drug delivery, potentially improving drug efficacy and reducing side effects. )

Cosmetics and Personal Care Products:

  • In scientific studies, PGMS is used as an excipient, a substance that helps formulate and deliver cosmetic ingredients. Its emulsifying and thickening properties are valuable in research on creams, lotions, and other topical formulations. Source: ScienceDirect website:

Food Science:

  • Scientific research employs PGMS to study its functionality as an emulsifier and stabilizer in food products. It helps researchers understand how different ingredients interact and contribute to the texture, shelf life, and other qualities of food. Source: Journal of Agricultural and Food Chemistry website:

Propylene glycol monostearate is an ester derived from the combination of propylene glycol and stearic acid. It is classified as a food additive and is commonly used as an emulsifier, stabilizer, and foaming agent in various applications, particularly in the food industry. The compound appears as a white or colorless solid, often in the form of flakes or beads, with a faint fatty odor. Its chemical formula is C21H42O3C_{21}H_{42}O_{3} and it has a molecular weight of 342.56 g/mol .

The primary reaction involved in the formation of propylene glycol monostearate is esterification, where stearic acid reacts with propylene glycol. This reaction typically requires heating and may involve the removal of water to drive the reaction forward. The general reaction can be represented as follows:

Stearic Acid+Propylene GlycolPropylene Glycol Monostearate+Water\text{Stearic Acid}+\text{Propylene Glycol}\rightarrow \text{Propylene Glycol Monostearate}+\text{Water}

This reaction results in the formation of monoesters, which can also lead to the presence of diesters depending on the reaction conditions and stoichiometry .

The synthesis of propylene glycol monostearate typically involves the following steps:

  • Esterification: Mixing stearic acid with propylene glycol under controlled heat conditions to promote the reaction.
  • Distillation: Removing excess reactants and by-products, such as water, to purify the product.
  • Filtration: Ensuring that any remaining impurities are removed to obtain a high-purity final product.

This process can be adjusted based on desired purity levels and specific application requirements .

Propylene glycol monostearate is utilized across various industries due to its versatile properties:

  • Food Industry: Commonly used as an emulsifier in baked goods, margarine, ice cream, and other processed foods to improve texture and shelf life .
  • Cosmetics and Personal Care: Acts as an emulsifier and stabilizer in lotions, creams, and other beauty products .
  • Pharmaceuticals: Employed as an excipient in drug formulations to enhance solubility and stability .
  • Industrial
Compound NameChemical FormulaPrimary UseUnique Features
Propylene GlycolC₃H₈O₂Food additiveColorless liquid; hygroscopic
Glyceryl MonostearateC₁₈H₃₆O₄Emulsifier in food & cosmeticsDerived from glycerol; more viscous
Sorbitan MonostearateC₁₈H₃₆O₃Emulsifier for food & cosmeticsNon-ionic surfactant; derived from sorbitol
Stearic AcidC₁₈H₃₆O₂Fatty acid used in soaps & cosmeticsSolid at room temperature; saturated fatty acid

While these compounds serve similar functions as emulsifiers or stabilizers, propylene glycol monostearate stands out due to its unique combination of properties derived from both propylene glycol and stearic acid. Its ability to function effectively across various industries makes it particularly valuable compared to others that may be limited to specific applications .

The synthesis of PGMS dates to early 20th-century advances in esterification chemistry, with its first commercial production documented in 1938 using base-catalyzed reactions between propylene glycol and stearic acid. Initial applications focused on improving aeration in baked goods, as evidenced by 1940s patents describing its role in cake shortening stabilization. The 1983 Cosmetic Ingredient Review (CIR) established safety thresholds for topical use, while 1999 GRAS designation by FDA catalyzed food industry adoption. Breakthroughs in molecular distillation during the 1980s enabled >90% monoester purity, addressing early challenges with diester contamination that limited functionality.

Significance in Emulsifier Research

PGMS revolutionized emulsion science through its α-crystalline structure, which forms mechanically stable interfacial films at oil-water boundaries. With an HLB of 3.5, it excels in water-in-oil systems, outperforming glycerol monostearate in foam stabilization by 40%. The molecule's C18 alkyl chain and hydroxyl group enable temperature-responsive behavior, maintaining emulsion integrity from -20°C to 180°C. Comparative studies show PGMS increases cake volume by 22% versus lecithin-based emulsifiers, while reducing whipped topping collapse rates by 65%.

Current Scientific Interest and Research Trends

Contemporary research focuses on three frontiers:

  • Nanotechnology: PGMS-based solid lipid nanoparticles demonstrate 92% drug encapsulation efficiency for hydrophobic APIs
  • Green Chemistry: Enzymatic synthesis using immobilized lipases achieves 88% conversion at 60°C vs traditional 95°C processes
  • Multi-functional Systems: Hybrid emulsifiers combining PGMS with polysaccharides show synergistic viscosity enhancement (η = 450 mPa·s vs 210 mPa·s for PGMS alone)

Ongoing clinical trials are exploring PGMS as a permeation enhancer for transdermal drug delivery, with preliminary data showing 3.8-fold increases in diclofenac bioavailability.

Structural Configuration and Isomeric Variants

Propylene glycol monostearate is formed via the esterification of propylene glycol (1,2-propanediol) with stearic acid (octadecanoic acid). The reaction occurs between the hydroxyl group of propylene glycol and the carboxylic acid group of stearic acid, yielding a monoester with the molecular formula $$ \text{C}{21}\text{H}{42}\text{O}_3 $$ [1] [2] [6]. The ester linkage positions at either the primary (C1) or secondary (C2) hydroxyl group of propylene glycol result in two isomeric forms: 1-propylene glycol monostearate and 2-propylene glycol monostearate [4]. Commercial preparations often contain mixtures of these isomers, alongside minor quantities of related fatty acid esters, such as monopalmitate (C16:0), which constitutes approximately 35% of some industrial grades [3].

The stearate moiety comprises an 18-carbon saturated hydrocarbon chain, conferring lipophilicity, while the hydroxypropyl group contributes limited hydrophilicity. This structural duality underpins PGMS’s surfactant behavior. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a bent molecular geometry, with the stearate chain adopting a staggered conformation to minimize steric hindrance [3] [6].

Table 1: Key Structural Properties

PropertyValueSource
Molecular Formula$$ \text{C}{21}\text{H}{42}\text{O}_3 $$ [1] [2] [3] [6]
Molecular Weight (g/mol)342.56 [2] [6]
Density (g/cm³)0.909 [6]
Boiling Point (°C)447.7 [6]

Chemical Nomenclature and Classification

PGMS is systematically named 2-hydroxypropyl octadecanoate under IUPAC guidelines, reflecting the esterification of stearic acid at the secondary hydroxyl position of propylene glycol [2] [4]. Alternative nomenclature includes propylene glycol stearate and 1,2-propanediol monostearate, with CAS registry numbers 1323-39-3 and 142-75-6 distinguishing between isomeric and commercial formulations [1] [3] [4].

Classified as a non-ionic surfactant, PGMS belongs to the broader category of propylene glycol fatty acid esters (E477 in food additives). Its amphiphilic nature arises from the juxtaposition of the polar hydroxypropyl group and nonpolar stearate chain, enabling interfacial activity in heterogeneous systems [4] [5]. The compound’s ester classification places it within the lipid family, sharing structural homology with triglycerides but differing in the number of fatty acid chains (mono- vs. tri-esters) [1] [5].

Structure-Function Relationship Analysis

The functional efficacy of PGMS as an emulsifier and foam stabilizer is intrinsically linked to its molecular architecture:

  • Hydrophobic Interactions: The stearate chain ($$ \text{C}{18}\text{H}{35}\text{O}2 $$) facilitates anchoring to nonpolar phases (e.g., oils), while the hydroxypropyl group ($$ \text{C}3\text{H}_7\text{O} $$) interacts with aqueous environments, reducing interfacial tension [4] [5].
  • Monoester Content: Empirical studies demonstrate that emulsification capacity correlates positively with monoester purity. Grades containing ≥90% monoesters exhibit superior foam stabilization in baked goods compared to mixtures with diesters or free fatty acids [5].
  • Thermal Stability: The saturated stearate chain confers resistance to oxidative degradation, enabling PGMS to retain functionality at elevated temperatures (up to 180°C), a critical attribute in industrial baking processes [3] [5].

Computational analyses using Hansen solubility parameters predict optimal performance in systems with a Hansen hydrogen bonding parameter ($$ \delta_h $$) between 5–10 MPa¹/², aligning with its use in lipid-rich matrices [3].

Molecular Modeling Approaches

Advances in computational chemistry have enabled precise modeling of PGMS’s behavior:

  • Quantum Mechanical Calculations: Density functional theory (DFT) simulations at the B3LYP/6-31G* level reveal an electronic charge distribution polarized toward the ester oxygen, enhancing hydrogen-bonding potential with water molecules [2] [6].
  • Molecular Dynamics (MD): All-atom MD simulations in lipid bilayers show preferential orientation of the stearate chain perpendicular to the interface, maximizing hydrophobic interactions. The hydroxypropyl group remains solvated, stabilizing emulsion droplets [3] [6].
  • SMILES and InChI Representations:
    • SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(C)O [2]
    • InChI Key: FKOKUHFZNIUSLW-UHFFFAOYSA-N [2] [4]

These models predict a hydrodynamic radius of 1.2–1.5 nm in aqueous solutions, consistent with dynamic light scattering data [6].

Physical Description

Solid
white beads or flakes with a faint fatty odou

XLogP3

8.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

342.31339520 g/mol

Monoisotopic Mass

342.31339520 g/mol

Heavy Atom Count

24

Melting Point

50 °C

UNII

32I3MRN561

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 156 of 194 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 194 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

1323-39-3
142-75-6
8028-46-4

Wikipedia

Propylene glycol 1-stearate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient; Emulsifying; Opacifying

General Manufacturing Information

Octadecanoic acid, 2-hydroxypropyl ester: INACTIVE
Octadecanoic acid, monoester with 1,2-propanediol: ACTIVE

Dates

Modify: 2023-07-17

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